(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol
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Overview
Description
(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol is a chiral compound featuring a brominated pyridine ring and a trifluoromethyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of Pyridine: The synthesis begins with the bromination of 3-pyridyl compounds. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production often employs continuous flow chemistry to enhance the efficiency and yield of the synthesis. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines, thiols, or alkoxides replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂
Substitution: NaOH, NH₃, RSH
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amines, ethers, thiols
Scientific Research Applications
Chemistry
In synthetic chemistry, (1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol is used as an intermediate for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of molecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, while the brominated pyridine ring can
Properties
Molecular Formula |
C7H5BrF3NO |
---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
(1R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1 |
InChI Key |
UOIHFOKNQVWFRH-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Br)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)O |
Origin of Product |
United States |
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